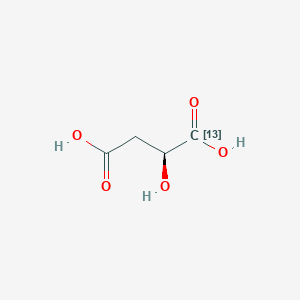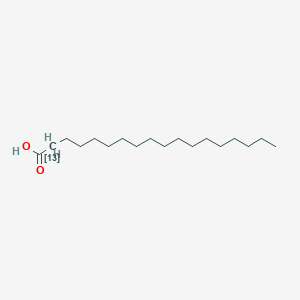
Tris(8-hydroxyquinolinato)erbium
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Tris(8-hydroxyquinolinato)erbium (ErQ3) is an organometallic erbium compound primarily used as a photoluminescent material in organic light-emitting diodes (OLEDs) . The primary targets of ErQ3 are the electron-hole pairs in the OLEDs .
Mode of Action
ErQ3 interacts with its targets, the electron-hole pairs, through a double-bond interaction between carbon donors and metal centers . This interaction significantly affects the HOMO–LUMO energy levels, controlling the charge transport to dominate the charge transmission .
Biochemical Pathways
The biochemical pathways of ErQ3 involve the production of excitons that can undergo radiative decay. The metal doping of the organic material significantly affects the HOMO–LUMO energy levels for the emission at the estimated wavelengths .
Pharmacokinetics
The electrical conductivity of erq3 films has a strong dependence on film thickness , which could be considered a form of “distribution” within the device.
Result of Action
The interaction of ErQ3 with its targets results in electroluminescence, with quantum efficiencies of nearly 100% in OLEDs . This high efficiency is due to the harvesting of both triplets and singlets . The doping of Q3 improves its optical and electrical properties .
Action Environment
The action of ErQ3 is influenced by environmental factors such as film thickness. The structural, optical, and electrical properties of ErQ3 films are thickness-dependent . For instance, the electrical conductivity of ErQ3 films increases with film thickness . Additionally, the ErQ3 grain sizes increase as the thickness increases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(8-hydroxyquinolinato)erbium typically involves the reaction of erbium chloride with 8-hydroxyquinoline in an organic solvent. The process can be summarized as follows:
- Dissolve erbium chloride in a suitable solvent such as ethanol.
- Add 8-hydroxyquinoline to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ethanol.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable techniques such as thermal evaporation. This method allows for the deposition of thin films of the compound on various substrates, which is particularly useful for the fabrication of OLEDs and other electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(8-hydroxyquinolinato)erbium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: Reduction reactions can convert the compound back to its metallic state.
Substitution: The 8-hydroxyquinoline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various ligands in the presence of a suitable solvent and catalyst.
Major Products:
Oxidation: Erbium oxides.
Reduction: Metallic erbium.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Tris(8-hydroxyquinolinato)erbium has a wide range of applications in scientific research:
Chemistry: Used as a photoluminescent material in the study of organic semiconductors.
Medicine: Investigated for use in drug delivery systems and diagnostic imaging.
Industry: Widely used in the production of OLEDs, photovoltaic cells, and other optoelectronic devices.
Comparaison Avec Des Composés Similaires
- Tris(8-hydroxyquinolinato)aluminum
- Tris(8-hydroxyquinolinato)gallium
- Tris(8-hydroxyquinolinato)indium
Comparison:
Tris(8-hydroxyquinolinato)erbium: is unique due to its erbium ion, which provides distinct photoluminescent properties compared to aluminum, gallium, and indium analogs.
Tris(8-hydroxyquinolinato)aluminum: is widely used in OLEDs but lacks the specific emission wavelengths provided by erbium.
Tris(8-hydroxyquinolinato)gallium: and tris(8-hydroxyquinolinato)indium have similar applications but differ in their electronic and optical properties due to the different central metal ions.
Propriétés
IUPAC Name |
erbium;quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAJGXGJCCDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Er] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ErN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)





![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)

